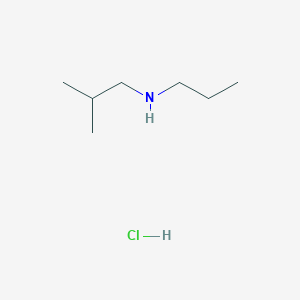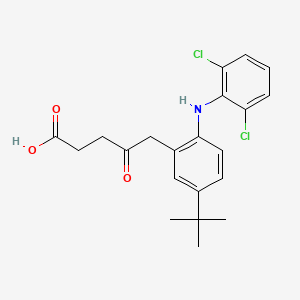
O-Tolunitrile-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-Tolunitrile-D7 can be synthesized through the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . The reaction conditions typically involve the use of a catalyst and controlled temperature to achieve high yields and selectivity.
Industrial Production Methods
The industrial production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process includes the use of deuterated solvents and catalysts to achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
O-Tolunitrile-D7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or amides.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products
Oxidation: O-Toluamide or O-Toluic acid.
Reduction: O-Toluidine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
O-Tolunitrile-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of O-Tolunitrile-D7 involves its incorporation into molecules as a stable isotope label. This allows researchers to track the movement and transformation of the compound within biological systems or chemical reactions. The deuterium atoms provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Tolunitrile: The non-deuterated form of O-Tolunitrile-D7.
Benzonitrile-D5: Another deuterated aromatic nitrile with five deuterium atoms.
Toluene-D8: A fully deuterated form of toluene.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of seven deuterium atoms enhances the sensitivity and resolution of spectroscopic analysis, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C8H7N |
|---|---|
Poids moléculaire |
124.19 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzonitrile |
InChI |
InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
NWPNXBQSRGKSJB-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C#N)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)


![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)

![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)
![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
